molecular formula C11H19NO3 B1321219 Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate CAS No. 748805-96-1

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate

Cat. No. B1321219
M. Wt: 213.27 g/mol
InChI Key: UHNJPHHZWSDWHT-UHFFFAOYSA-N
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Description

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a compound that is structurally related to various heterocyclic compounds synthesized for pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl carboxylate esters and their synthesis, which can provide insights into the potential synthesis and properties of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate.

Synthesis Analysis

The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves starting from commercially available aminopropanol and using intramolecular cyclization techniques such as the Fukuyama–Mitsunobu reaction . This suggests that a similar approach could be employed for the synthesis of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, potentially starting from a suitable diol or amino alcohol and employing a cyclization step to form the oxazepane ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis . These methods provide detailed information about the molecular geometry, stereochemistry, and crystal packing, which are crucial for understanding the physical and chemical properties of the compound. For tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, similar analytical techniques would likely reveal the presence of the oxazepane ring and the substitution pattern on the ring.

Chemical Reactions Analysis

The tert-butyl group in related compounds is often used as a protecting group for carboxylic acids, which can be removed under acidic conditions . The presence of the oxazepane ring in tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate would likely influence its reactivity, potentially making it a substrate for ring-opening reactions or further functionalization at the methylene position.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate esters are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclic structure with a lactone and a piperidine ring, which affects its density and crystal packing . The tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate would also be expected to have specific physical properties such as melting point, solubility, and density, which could be determined experimentally.

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • Aurell et al. (2014) developed a synthesis process for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, involving a lipase-catalyzed regioselective lactamization, leading to the formation of 4-tert-butyl 2-methyl (2R)-1,4-oxazepane-2,4-dicarboxylate (Aurell, Karlsson, Pontén, & Andersen, 2014).
    • Gomi et al. (2012) described a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting the construction of the chiral 1,4-diazepane via intramolecular cyclization (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
  • Pharmacological Studies :

  • Material Science and Organic Chemistry Applications :

    • Häner et al. (1986) explored the reactions of tert-butyl and BHT cyclopropanecarboxylates with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles (Häner, Maetzke, & Seebach, 1986).
    • Kamimura et al. (2014) conducted a study on the gold(I)-catalyzed synthesis of optically active 1,4-oxazepan-7-ones, offering insight into the creation of chiral lactones (Kamimura, Yamane, Yo, Tanaka, & Uno, 2014).

properties

IUPAC Name

tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNJPHHZWSDWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610420
Record name tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate

CAS RN

748805-96-1
Record name tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

60% Sodium hydride in oil (26 g, 0.65 mol, 2.17 eq) was added in one portion in argon flow at 5° C. to a solution of 3-chloro-2-chloromethyl-1-propene (35 mL, 0.3 mol, 1 eq) in dimethylformamide (500 mL). Then a solution of tert-butyl (2-hydroxyethyl)carbamate (48.3 g, 0.3 mol, 1 eq) in THF (500 mL) was added, and the reaction mixture was heated to 25° C. and stirred at this temperature for 2 h. Then the reaction mixture was neutralized with glacial AcOH (4.5 mL) and evaporated in water aspirator vacuum at 45-55° C. using a 15-cm reflux condenser. The residue was poured with water (300 mL) and extracted with a mixture of ethyl acetate (200 mL), hexane (100 mL) and chloroform (50 mL). The organic layer was separated and washed with water (2×100 mL) and brine. The combined aqueous layer was extracted with a mixture of ethyl acetate (150 mL) and hexane (50 mL). The organic layer was separated and washed with water (2×100 mL) and brine. The extracts were filtered sequentially through silica gel (25 g) and sodium sulfate (50 mL) eluting with chloroform (100 mL). The filtrate was evaporated, and the residue was distilled in vacuum to give title compound as a colorless oil (bp 76-79° C. at 0.7 mmHg) (35.8 g, 0.177 mol, 56%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Yield
56%

Synthesis routes and methods II

Procedure details

Sodium hydride (992.6 mg, 60% in mineral oil, 24.8 mmol) was added portionwise to a solution of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (2 g, 12.4 mmol) in 1-methyl-2-pyrrolidinone (20 ml) at −2° C., in order to maintain the temperature below 5° C. The mixture was then stirred for 30 minutes, cooled to −5° C., and a solution of 3-chloro-2-chloromethyl-1-propene (1.44 ml, 12.4 mmol) in 1-methyl-2-pyrrolidinone (10 ml) added dropwise in order to maintain the temperature below 3° C. Once addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for a further 18 hours. The reaction mixture was diluted with water and extracted with ether (2×50 ml). The combined organic extracts were dried over magnesium sulphate and evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel using ethyl acetate:pentane (10:90) to give the title compound as a clear oil, 713 mg.
Quantity
992.6 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of tert-butyl 2-hydroxyethylcarbamate 38.1 (9.00 mL, 58.2 mmol) in DMF (50.0 mL) was cooled in a ice bath and treated portion wise with sodium hydride (60% in mineral, 5.12 g, 128 mmol). The mixture was stirred in ice bath for 15 minutes and then treated with 3-chloro-2-(chloromethyl)prop-1-ene (7.07 mL, 61.1 mmol). After addition was complete, the ice bath was removed and the reaction mixture was stirred was stirred at room temperature overnight. The mixture was diluted with water and extracted with ether. The combined organics were dried over Na2SO4, filtered and concentrated in vacuo to afford an oil which purified by flash chromatography (gradient EtAOAc/hexane 5%-40%) to afford the desired product (4.6, 37% yield) clear oil. LCMS 114.10 [M-tBuCO2]+.
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
7.07 mL
Type
reactant
Reaction Step Three
Yield
37%

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